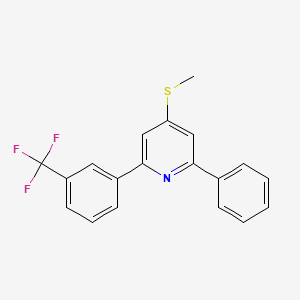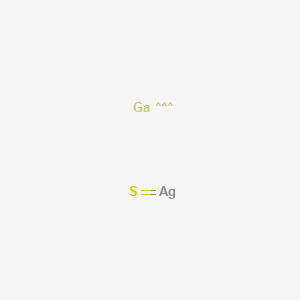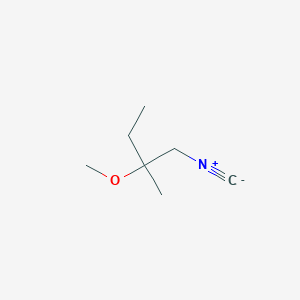
1-Isocyano-2-methoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyano-2-methoxy-2-methylbutane is an organic compound with the molecular formula C₆H₁₁NO It is characterized by the presence of an isocyano group (-NC) attached to a methoxy-methylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-2-methylbutane with phosgene (COCl₂) to form the corresponding chloroformate, which is then treated with sodium azide (NaN₃) to yield the isocyanate intermediate. Finally, the isocyanate is converted to the isocyano compound using a suitable base such as triethylamine (Et₃N).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyano-2-methoxy-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted products where the isocyano group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-2-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-isocyano-2-methoxy-2-methylbutane involves its interaction with molecular targets through the isocyano group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound can also participate in various chemical reactions that modify its molecular structure, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Isocyano-2-methoxypropane: Similar structure but with a shorter carbon chain.
1-Isocyano-2-methoxy-2-methylpropane: Similar structure with different branching.
2-Isocyano-2-methylbutane: Similar structure but with the isocyano group at a different position.
Uniqueness: 1-Isocyano-2-methoxy-2-methylbutane is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy and isocyano groups provide versatile sites for chemical modification, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
138796-18-6 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-isocyano-2-methoxy-2-methylbutane |
InChI |
InChI=1S/C7H13NO/c1-5-7(2,9-4)6-8-3/h5-6H2,1-2,4H3 |
InChI-Schlüssel |
WHPVORVKZGBDKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C[N+]#[C-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


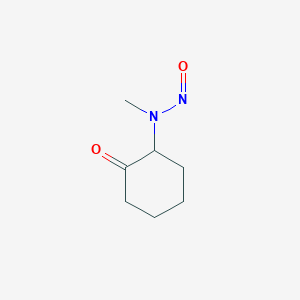
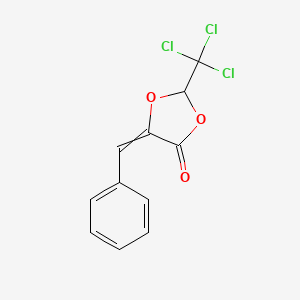
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
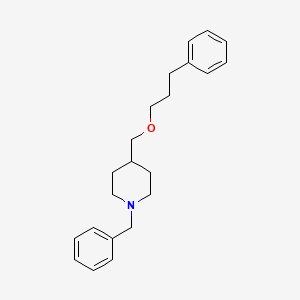
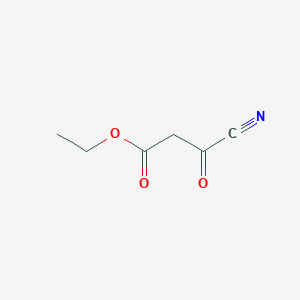
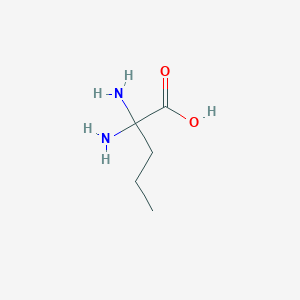
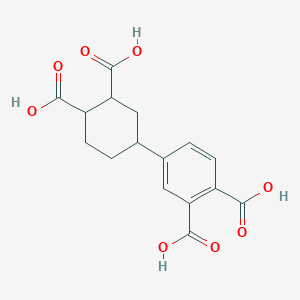

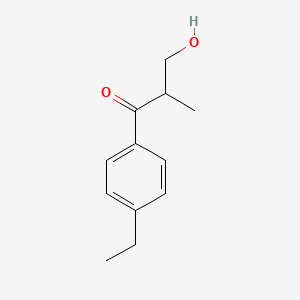
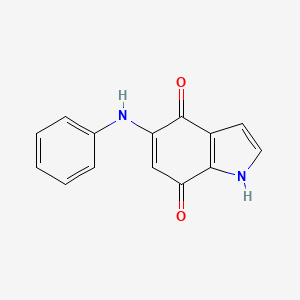
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
